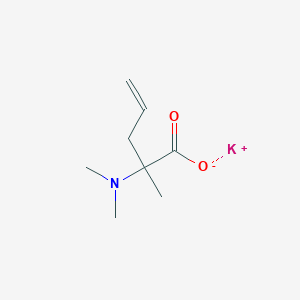

Potassium;2-(dimethylamino)-2-methylpent-4-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Schiff bases, which are similar to the compound you mentioned, are prepared by condensation of aliphatic or aromatic primary amine with carbonyl compounds .Molecular Structure Analysis

The general formula for Schiff bases is R1R2C = NR3, where N is bonded to an alkyl or aryl group, but not with hydrogen .Chemical Reactions Analysis

Schiff bases are generally bi- or tridentate ligands capable of forming very stable complexes with metal ions. In organic synthesis, Schiff base reactions play an important role in the formation of carbon–nitrogen bonds .Scientific Research Applications

Nanohybrid La2O3-K Complexes for Electrochemical Study

In biomedical science, potassium plays a critical role in neurotransmission, specifically in the sodium-potassium pump. A study synthesized a hybrid of La2O3 nanomaterial and K-complexes through a hydrothermal method. This research aimed at leveraging the distinct properties of lanthanum in magnetic resonance imaging (MRI) for cancer cell detection and potassium's role in neurotransmission. The synthesized nanohybrid was characterized through various methods such as NMR, HRMS, and X-ray diffraction, indicating potential applications in electrochemical studies and possibly enhancing MRI techniques or neurotransmitter function understanding (Srivastava et al., 2022).

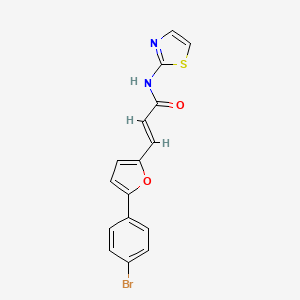

Heterocyclic Systems Synthesis

Amino acids are essential in synthesizing heterocyclic systems, a field critical for developing pharmaceuticals and agrochemicals. Research on methyl 2-acetylamino-3-dimethylaminopropenoate showcased its versatility as a reagent in synthesizing various heterocyclic systems. This compound, prepared from N-acetylglycine, facilitated the creation of multiple heterocyclic compounds under different conditions, demonstrating the broad potential of potassium in facilitating organic synthesis processes (Kralj et al., 1997).

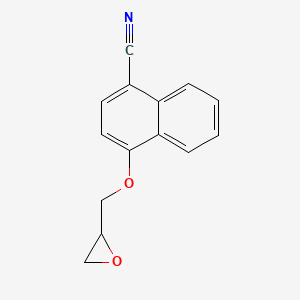

Potassium Salt of a Synthetic Carboxylic Ionophore

The study on the potassium salt of an ω-hydroxycarboxylic acid with five ethereal O atoms revealed its dimeric structure containing two polyether chains and water molecules. This research provides insights into the coordination chemistry of potassium, potentially impacting the design of new ionophores for specific ion detection or separation processes (Kasuga et al., 1995).

Deprotonations and Enolate Trapping Using Potassium Diisopropylamide

The efficiency of potassium diisopropylamide (KDA) in generating anions from oxime ethers and dimethylhydrazones underscores the importance of potassium in synthetic organic chemistry. This study highlights potassium's role in facilitating reactions that form the basis for synthesizing various organic compounds, which could be pivotal in developing pharmaceuticals and other chemical products (Gawley et al., 1980).

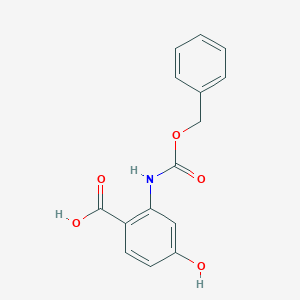

Synthesis and Beta-lactamase Inhibitory Properties

Research into the synthesis of potassium 2 beta-(chloromethyl)-2 alpha-methylpenam-3 alpha-carboxylate 1,1-dioxide (BL-P2013) and its ester has shown significant potential in inhibiting various bacterial beta-lactamases. This study illustrates the critical role potassium plays in the development of new antibacterial agents, potentially leading to advancements in combating antibiotic-resistant bacteria (Gottstein et al., 1981).

Mechanism of Action

properties

IUPAC Name |

potassium;2-(dimethylamino)-2-methylpent-4-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.K/c1-5-6-8(2,7(10)11)9(3)4;/h5H,1,6H2,2-4H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEQNKKJBUOUFW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)[O-])N(C)C.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14KNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride](/img/structure/B2993963.png)

![5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2993965.png)

![7-bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2993966.png)

![Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2993969.png)

![3-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2993977.png)

![N-(2,5-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2993978.png)

![1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one](/img/structure/B2993979.png)

![N,N-dimethyl-N-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B2993981.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2993985.png)